Pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-furanylmethyl)-2,3,5,6,7,8-hexahydro-6-(2-propenyl)-2-thioxo-
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Overview
Description
1-[(FURAN-2-YL)METHYL]-6-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound that features a furan ring, a prop-2-en-1-yl group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(FURAN-2-YL)METHYL]-6-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the reaction of 2,3-diaminopyridine with furfural under Weidenhagen reaction conditions to form an intermediate imidazo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(FURAN-2-YL)METHYL]-6-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfanylidene group can be reduced to a thiol group under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the furan ring and the pyridine fragment.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the furan or pyridine rings.
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-6-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-6-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The furan ring and the sulfanylidene group are key functional groups that can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(FURAN-2-YL)-1H-IMIDAZO[4,5-B]PYRIDINE: Similar structure but lacks the prop-2-en-1-yl and sulfanylidene groups.
1-METHYL-2-(FURAN-2-YL)-1H-IMIDAZO[4,5-B]PYRIDINE: Contains a methyl group instead of the prop-2-en-1-yl group.
Uniqueness
1-[(FURAN-2-YL)METHYL]-6-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to the presence of both the prop-2-en-1-yl and sulfanylidene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N4O2S |
---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-6-prop-2-enyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H16N4O2S/c1-2-5-17-8-11-12(15-9-17)18(14(21)16-13(11)19)7-10-4-3-6-20-10/h2-4,6,15H,1,5,7-9H2,(H,16,19,21) |
InChI Key |
SFLAOAIWGSWPCV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC2=C(NC1)N(C(=S)NC2=O)CC3=CC=CO3 |
Origin of Product |
United States |
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